3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
Overview
Description
3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, also known as ethyl 3-oxobenzo[f]chromene-2-carboxylate or 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester, is a compound with a molecular formula of C16H12O4 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Result of Action
Some studies suggest that related compounds may have effects on cell proliferation
Biochemical Analysis
Biochemical Properties
3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in mechanochemical reactions, where it undergoes a ring-opening reaction upon external stimulation to generate intensely colored merocyanine dyes . The interaction with enzymes such as naphthopyran mechanophores allows for the transduction of mechanical energy, leading to a chemoselective reaction . This interaction is essential for the compound’s role in stress sensing applications, enabling the detection of critical stress and strain in polymeric materials .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s photochromic properties allow it to undergo a reversible transformation between colorless and colored forms upon exposure to light . This transformation can impact cellular signaling pathways by altering the cellular environment and influencing gene expression. Additionally, the compound’s ability to generate long-lived colored isomers can affect cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound undergoes a ring-opening reaction upon external stimulation, leading to the formation of merocyanine dyes . This reaction is facilitated by the compound’s unique structural properties, which allow it to act as a molecular switch. The binding interactions with biomolecules, such as enzymes and proteins, play a crucial role in this process. The compound’s ability to inhibit or activate enzymes can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s photochromic properties allow it to undergo reversible transformations, with the colored isomers having varying lifetimes . These temporal effects are essential for understanding the compound’s stability and its potential long-term impact on cellular processes. The degradation of the compound can lead to the formation of different isomers, each with distinct biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by interacting with specific enzymes and proteins, leading to positive changes in cellular function . At high doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular signaling pathways . These dosage effects are crucial for understanding the compound’s therapeutic potential and its safety profile in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels . The ring-opening reaction of the compound leads to the formation of merocyanine dyes, which can further participate in metabolic reactions . The interaction with metabolic enzymes can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to undergo reversible transformations allows it to be transported to different cellular compartments, where it can exert its effects . The distribution of the compound within tissues is also influenced by its binding to specific proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biochemical properties . The ability of the compound to undergo reversible transformations also plays a role in its subcellular localization, as it can be directed to different compartments based on its structural state .
Properties
IUPAC Name |
ethyl 3-oxobenzo[f]chromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-2-19-15(17)13-9-12-11-6-4-3-5-10(11)7-8-14(12)20-16(13)18/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOZSKRVTISLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061065 | |
Record name | 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
734-88-3 | |
Record name | Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=734-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Benzocoumarin-3-carboxylic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5,6-benzocoumarin-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5Q753KF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the spatial arrangement of the different structural units within the ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate molecule?
A1: The research indicates that the chromene ring system within the molecule exists in a nearly planar conformation. [] This planar chromene ring system is slightly tilted relative to the fused benzene ring with a dihedral angle of 1.24° and exhibits a more pronounced tilt of 26.5° relative to the plane of the ethyl carboxylate group. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.